2-Methyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid

Beschreibung

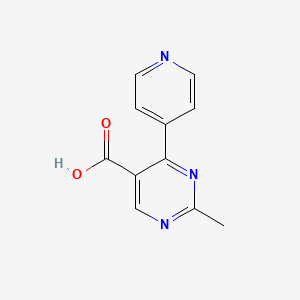

2-Methyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid (CAS: 178.4335-93-8) is a heterocyclic compound with the molecular formula C₁₁H₉N₃O₂ . Its structure features a pyrimidine core substituted with a methyl group at position 2, a pyridin-4-yl group at position 4, and a carboxylic acid at position 5. The compound’s SMILES notation is CC1=NC=C(C(=N1)C2=CC=NC=C2)C(=O)O, and its InChIKey is YSCWZINYRXSUSN-UHFFFAOYSA-N .

Eigenschaften

IUPAC Name |

2-methyl-4-pyridin-4-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c1-7-13-6-9(11(15)16)10(14-7)8-2-4-12-5-3-8/h2-6H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCWZINYRXSUSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)C2=CC=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Methyl-4-(pyridin-4-yl)pyrimidin-5-carbonsäure kann über verschiedene Synthesewege erfolgen. Ein gängiges Verfahren beinhaltet die Suzuki–Miyaura-Kupplungsreaktion, eine palladiumkatalysierte Kreuzkupplungsreaktion zwischen einem Arylhalogenid und einer Organoboranverbindung . Dieses Verfahren ist aufgrund seiner milden Reaktionsbedingungen und hohen Toleranz gegenüber funktionellen Gruppen bevorzugt.

Ein weiteres Verfahren beinhaltet die Kondensation von Pyridin-4-carbaldehyd mit 2-Methylpyrimidin-5-carbonsäure unter basischen Bedingungen, gefolgt von Cyclisierung zur Bildung des gewünschten Produkts .

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-Methyl-4-(pyridin-4-yl)pyrimidin-5-carbonsäure erfolgt typischerweise in großem Maßstab unter Verwendung der oben genannten Verfahren. Die Wahl des Verfahrens hängt von Faktoren wie Kosten, Verfügbarkeit der Ausgangsstoffe und der gewünschten Reinheit des Endprodukts ab.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Methyl-4-(pyridin-4-yl)pyrimidin-5-carbonsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amine umwandeln.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Pyridinring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Nucleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind N-Oxide, Amine und substituierte Derivate der ursprünglichen Verbindung .

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

| Method | Description |

|---|---|

| Suzuki–Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. |

| Condensation Reactions | Involves the reaction of pyridine-4-carboxaldehyde with 2-methylpyrimidine-5-carboxylic acid under basic conditions. |

Medicinal Chemistry

The compound is primarily studied for its potential biological activities, including:

- Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For instance, certain derivatives have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

- Antimicrobial Activity : The compound has been evaluated for its ability to inhibit various microbial strains, indicating its potential as an antimicrobial agent.

Drug Development

2-Methyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid serves as a scaffold for developing new drugs targeting various diseases. Its ability to interact with specific biological targets makes it a candidate for further exploration in drug design .

Agrochemicals

The compound is also utilized in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides due to its heterocyclic structure that enhances biological activity .

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationships (SAR) of pyrimidine derivatives. For example:

- Anti-inflammatory Activity : A study demonstrated that specific derivatives of this compound exhibited potent anti-inflammatory effects in vivo, with ED50 values indicating effectiveness similar to established anti-inflammatory agents .

- Fibrosis Treatment : Compounds derived from this scaffold have shown promise in treating fibrotic diseases by inhibiting collagen production in cell cultures, suggesting a potential therapeutic application in liver fibrosis .

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Pyrimidine-5-carboxylic Acid Derivatives

Structural and Functional Differences

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., CF₃): The trifluoromethyl group in 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid enhances lipophilicity and metabolic stability, making it suitable for CNS-targeting drugs . Amino vs. Halogen vs. Sulfhydryl Groups: The chloro substituent in 2-Chloro-4-methylpyrimidine-5-carboxylic acid allows for nucleophilic substitution reactions, whereas the sulfhydryl group in 4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid enables metal coordination or disulfide bond formation .

Biological Relevance :

- Pyridinyl substituents (e.g., 4-pyridin-4-yl in the parent compound) are common in kinase inhibitors due to their ability to engage in π-π stacking interactions with aromatic residues in ATP-binding pockets .

- The hydrate form (2-Hydroxy-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid hydrate ) exhibits improved aqueous solubility, facilitating crystallographic studies of protein-ligand complexes .

Synthetic Accessibility: The parent compound and its analogs are often synthesized via chemoselective displacement reactions. For example, methylsulfinyl groups can be displaced by amines to introduce alkylamino substituents, as demonstrated in the synthesis of 2-alkylamino-4,6-disubstituted pyrimidine-5-carboxylic acids . Ethyl ester precursors (e.g., 4-hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester) are intermediates that undergo hydrolysis to yield carboxylic acid derivatives .

Biologische Aktivität

2-Methyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with various carboxylic acids under specific conditions. The synthetic pathways often aim to optimize yield and purity while maintaining biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant anti-inflammatory effects. In vitro assays have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 23.8 ± 0.20 |

The above table indicates that this compound shows promising inhibitory activity against COX enzymes, particularly COX-2, which is often associated with inflammatory diseases .

Anticancer Activity

In anticancer research, this compound has been evaluated against various cancer cell lines. Studies indicate that it exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 66 |

| HSAEC1-KT (Normal) | >100 |

The compound's structure-dependence in anticancer activity suggests that modifications can enhance its efficacy while reducing toxicity to non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The compound has demonstrated effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationships (SAR)

The SAR studies reveal that the presence of electron-donating groups in the pyrimidine structure enhances anti-inflammatory and anticancer activities. Specifically, substituents like pyridine at position 4 significantly improve the compound's interaction with biological targets .

Case Studies

- Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats showed that compounds related to 2-Methyl-4-(pyridin-4-yl)pyrimidine exhibited anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug .

- Anticancer Efficacy : In vitro testing on A549 cells indicated that modifications to the carboxylic acid group could enhance cytotoxic effects while minimizing harm to healthy cells .

- Antimicrobial Resistance : Research on antimicrobial activity highlighted the efficacy of this compound against resistant strains, suggesting its potential use in treating infections caused by multidrug-resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.